molecular formula C18H32Br2Cl2N4O2 B1202934 Dibrospidium Chloride CAS No. 86641-76-1

Dibrospidium Chloride

Cat. No. B1202934
CAS RN: 86641-76-1
M. Wt: 567.2 g/mol
InChI Key: CURYRIVJTBNEGU-UHFFFAOYSA-L
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Description

Dibrospidium Chloride, also known as spirobromin, is a drug being investigated for its potential anti-inflammatory and anti-neoplastic properties . It is an alkylating antineoplastic agent . The molecular formula of Dibrospidium Chloride is C18H32Br2Cl2N4O2 .


Molecular Structure Analysis

The molecular structure of Dibrospidium Chloride is quite complex, with a molecular formula of C18H32Br2Cl2N4O2 . The average mass is 567.186 Da and the monoisotopic mass is 564.026917 Da .

Scientific Research Applications

Treatment of Bone Cancer

Dibrospidium Chloride is being investigated for its potential to treat bone cancer . It’s currently used in Russia as a cytostatic antitumor chemotherapeutic drug .

Anti-inflammatory Properties

Spirobromin has potential anti-inflammatory properties . This could make it useful in treating conditions characterized by inflammation.

Anti-neoplastic Properties

Spirobromin has anti-neoplastic properties . This means it could potentially inhibit the growth of neoplasms (abnormal growths) and be used in cancer treatment.

Alkylating Antineoplastic Agent

Dibrospidium Chloride is an alkylating antineoplastic agent . Alkylating agents work by damaging the DNA of cells, which prevents them from dividing, and this can help in the treatment of cancer.

Antitumor Activity

Spirobromin has a different spectrum of antitumor action . It is more active in relation to sarcoma 45 and 536 in rats and to sarcoma 180 in mice .

Research in Drug Solubility

From a practical standpoint, drug solubility in co-solvent solutions is critical in material purification, dosage form design, and understanding the mechanism governing the chemical and physical properties of drugs . Dibrospidium Chloride, due to its unique chemical structure, could be a subject of interest in this field of research.

Research in Plasmid Preparation

Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . The unique structure and properties of Dibrospidium Chloride could potentially influence the process of plasmid preparation, making it a subject of interest in this field of research.

Development of New Antitumor Agents

Dibrospidium Chloride and related compounds were developed in Russia in the 1980s . The compound’s unique properties and potential applications in treating various types of cancer make it a valuable resource in the development of new antitumor agents.

Mechanism of Action

Dibrospidium Chloride, also known as Spirobromin, is a compound that has been investigated for its potential therapeutic properties . This article provides a comprehensive overview of the mechanism of action of Dibrospidium Chloride, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that dibrospidium chloride is an alkylating antineoplastic agent , which suggests that it likely targets DNA in cancer cells, causing damage that inhibits cell division and leads to cell death.

Mode of Action

As an alkylating agent, Dibrospidium Chloride likely works by adding an alkyl group to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring . This alkylation damages the DNA, preventing the cancer cell from proliferating or leading to cell death .

Result of Action

Dibrospidium Chloride has potential anti-inflammatory and anti-neoplastic properties . It has been investigated for its potential to treat bone cancer . The compound’s alkylating action on DNA can lead to cell death, thereby reducing the proliferation of cancer cells.

Safety and Hazards

The specific safety and hazard information for Dibrospidium Chloride is not available in the resources I have .

properties

IUPAC Name

3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20;;/h1-16H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURYRIVJTBNEGU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Br2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101006989
Record name 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibrospidium Chloride

CAS RN

86641-76-1
Record name Dibrospidium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086641761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101006989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBROSPIDIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX5L9Y3Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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